1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide
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Overview
Description
1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexanecarboxamide, featuring a hydroxymethyl group and an N-methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with formaldehyde and methylamine. The reaction proceeds under acidic or basic conditions, leading to the formation of the desired product. The general reaction scheme is as follows:
Cyclohexanecarboxylic acid: reacts with in the presence of an acid catalyst to form .
Cyclohexanecarboxaldehyde: then reacts with to yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Cyclohexanecarboxamide, 1-carboxyl-N-methyl-.
Reduction: Cyclohexanemethylamine, N-methyl-.
Substitution: Various substituted cyclohexanecarboxamides depending on the nucleophile used.
Scientific Research Applications
1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding with biological molecules, while the N-methyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Lacks the hydroxymethyl and N-methyl groups, making it less reactive and less lipophilic.
Cyclohexanemethylamine: Contains an amine group instead of the carboxamide group, leading to different chemical properties and reactivity.
N-Methylcyclohexanecarboxamide: Similar structure but lacks the hydroxymethyl group, affecting its hydrogen bonding capabilities.
Uniqueness
1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide is unique due to the presence of both the hydroxymethyl and N-methyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-8(12)9(7-11)5-3-2-4-6-9/h11H,2-7H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUCMSQHXIGGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956518-87-9 |
Source
|
Record name | 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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